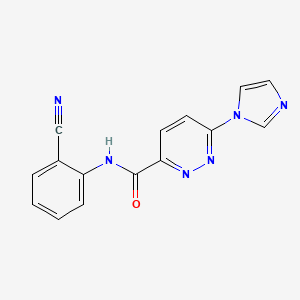
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazine ring substituted with an imidazole group and a carboxamide group, along with a cyanophenyl moiety. The combination of these functional groups imparts distinctive chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a cyanophenyl boronic acid or cyanophenyl halide.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the pyridazine ring to the carboxamide group, typically using an amine and a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Coupling Reagents: Palladium catalysts, boronic acids, halides.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the imidazole and pyridazine rings.
Reduction Products: Amino derivatives from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-amine: Contains an amine group instead of a carboxamide.
N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-methyl ester: Features a methyl ester group instead of a carboxamide.
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
特性
IUPAC Name |
N-(2-cyanophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c16-9-11-3-1-2-4-12(11)18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZDJHBTODXMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2564128.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)
![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)

![8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2564146.png)
![N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2564148.png)

